Methyl 1-Bromocyclopropanecarboxylate

Cross-coupling Reformatsky reaction Palladium catalysis

Methyl 1-bromocyclopropanecarboxylate (CAS 96999-01-8) is a brominated ester building block featuring a cyclopropane ring and a methyl ester group. It is a colorless to light yellow liquid with a molecular weight of 179.01 g/mol and the molecular formula C5H7BrO2.

Molecular Formula C5H7BrO2
Molecular Weight 179.01 g/mol
CAS No. 96999-01-8
Cat. No. B1422559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-Bromocyclopropanecarboxylate
CAS96999-01-8
Molecular FormulaC5H7BrO2
Molecular Weight179.01 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC1)Br
InChIInChI=1S/C5H7BrO2/c1-8-4(7)5(6)2-3-5/h2-3H2,1H3
InChIKeyRESWQIUWQHUEAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Bromocyclopropanecarboxylate (CAS 96999-01-8): A Brominated Cyclopropane Ester Building Block for Cross-Coupling and Pharmaceutical Synthesis


Methyl 1-bromocyclopropanecarboxylate (CAS 96999-01-8) is a brominated ester building block featuring a cyclopropane ring and a methyl ester group. It is a colorless to light yellow liquid with a molecular weight of 179.01 g/mol and the molecular formula C5H7BrO2 [1]. This compound serves as a versatile intermediate in organic synthesis, particularly valued for its ability to generate Reformatsky reagents for mild palladium-catalyzed α-arylation reactions to access 1,1-disubstituted cyclopropanecarboxylate derivatives [2]. It is commercially available with typical purities of 97–98% (GC) and is referenced in several pharmaceutical patents as a key intermediate for IL-17 modulators, Kv3 modulators, and other bioactive molecules .

Methyl 1-Bromocyclopropanecarboxylate: Why Generic Substitution Fails for This Critical Building Block


In-class compounds such as methyl cyclopropanecarboxylate (non-brominated) or ethyl/tert-butyl 1-bromocyclopropanecarboxylates cannot simply replace methyl 1-bromocyclopropanecarboxylate without altering key reaction outcomes or requiring significant process re-optimization. The bromine atom at the cyclopropane α-position is essential for generating the Reformatsky reagent (organozinc nucleophile) that enables room-temperature α-arylation, a transformation not accessible with non-halogenated analogs [1]. Furthermore, the methyl ester group provides a specific steric and electronic profile that influences reaction kinetics and product yields compared to bulkier esters (e.g., ethyl, tert-butyl) [2]. Physical properties such as density (1.7 g/cm³) and boiling point (151°C) also differ significantly, impacting handling, storage, and downstream purification . Substitution without validation can lead to lower yields, altered selectivity, or complete reaction failure, underscoring the need for exact chemical identity in research and industrial processes.

Methyl 1-Bromocyclopropanecarboxylate: Quantitative Evidence for Differentiated Procurement


Reformatsky Reagent Precursor for Mild α-Arylation: Enabling Room-Temperature Access to 1,1-Disubstituted Cyclopropanes

Methyl 1-bromocyclopropanecarboxylate serves as a direct precursor to the Reformatsky reagent 1-(methoxycarbonyl)cyclopropylzinc bromide, which undergoes room-temperature palladium-catalyzed α-arylation with aryl and heteroaryl halides. In contrast, non-brominated analogs (e.g., methyl cyclopropanecarboxylate) cannot form the necessary organozinc nucleophile. While the reaction is class-level for 1-bromocyclopropanecarboxylates, the methyl ester derivative is specifically highlighted as a key substrate in the optimized Pd(dba)₂/Q-Phos system, which achieves rapid coupling and high yields under mild, near-neutral conditions [1][2].

Cross-coupling Reformatsky reaction Palladium catalysis Medicinal chemistry building blocks

Physical Property Differentiation: Density and Boiling Point vs. Ester Analogs

The physical properties of methyl 1-bromocyclopropanecarboxylate differ substantially from those of its ethyl and tert-butyl ester analogs. These differences directly impact laboratory handling, storage requirements, and industrial process design. The methyl ester exhibits a density of 1.7 g/cm³ and a boiling point of 151 °C at 760 mmHg . In contrast, ethyl 1-bromocyclopropanecarboxylate has a reported density of 1.606 g/cm³ (predicted) and a boiling point of 60 °C at 10 Torr . tert-Butyl 1-bromocyclopropanecarboxylate has a significantly higher molecular weight (221.09 g/mol) and different volatility profile .

Physical chemistry Handling and storage Purification Process safety

Purity Specification and Commercial Availability: A Reliable Sourcing Differentiator

Methyl 1-bromocyclopropanecarboxylate is widely stocked by major chemical suppliers with defined purity specifications, typically 97–98% (GC) . This high purity level is consistently documented across vendors, reducing the risk of batch-to-batch variability that can plague less common or custom-synthesized analogs. In contrast, tert-butyl 1-bromocyclopropanecarboxylate is less frequently stocked and often requires custom synthesis with longer lead times and less stringent quality control .

Chemical procurement Quality control Supply chain Analytical chemistry

Methyl 1-Bromocyclopropanecarboxylate: Validated Application Scenarios for Procurement and Research


Synthesis of 1,1-Disubstituted Cyclopropanecarboxylate Derivatives for Medicinal Chemistry

Use methyl 1-bromocyclopropanecarboxylate as a Reformatsky reagent precursor to access 1,1-disubstituted cyclopropanes via room-temperature Pd-catalyzed α-arylation. This method dramatically shortens synthetic routes and improves yields compared to traditional approaches, making it ideal for generating cyclopropane-containing drug candidates with enhanced metabolic stability [1][2].

Intermediate in Patented Pharmaceutical Compounds

Methyl 1-bromocyclopropanecarboxylate is a documented intermediate in the synthesis of IL-17 modulators (WO-2021204800-A1), Kv3 modulators (WO-2021156584-A1), and TMEM16A modulators (WO-2021014166-A1). Procuring this specific building block ensures alignment with published synthetic routes and reduces the need for alternative pathway development .

Process Development and Scale-Up of Reformatsky Reactions

The mild room-temperature conditions enabled by the Reformatsky reagent derived from methyl 1-bromocyclopropanecarboxylate facilitate safe and efficient scale-up. The method's broad functional group tolerance and gram-scale demonstrated yields make it suitable for industrial process development, particularly where traditional harsh conditions are incompatible with sensitive substrates [1].

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